molecular formula C8H10N2S B13999726 2-(Methylamino)benzenecarbothioamide CAS No. 32600-73-0

2-(Methylamino)benzenecarbothioamide

Cat. No.: B13999726
CAS No.: 32600-73-0
M. Wt: 166.25 g/mol
InChI Key: UUAULUFCCGUNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)benzenecarbothioamide, also known as N-methyl-2-(methylamino)benzenecarbothioamide, is an organic compound with the molecular formula C9H12N2S. This compound is characterized by the presence of a methylamino group attached to the benzene ring and a carbothioamide group. It is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)benzenecarbothioamide typically involves the reaction of 2-aminobenzenethiol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Aminobenzenethiol+MethylamineThis compound\text{2-Aminobenzenethiol} + \text{Methylamine} \rightarrow \text{this compound} 2-Aminobenzenethiol+Methylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)benzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylamino)benzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)benzenecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzenethiol: A precursor in the synthesis of 2-(Methylamino)benzenecarbothioamide.

    N-methyl-2-aminobenzenethiol: Similar structure but lacks the carbothioamide group.

    2-(Methylamino)benzenesulfonamide: Contains a sulfonamide group instead of a carbothioamide group.

Uniqueness

This compound is unique due to the presence of both a methylamino group and a carbothioamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

32600-73-0

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2-(methylamino)benzenecarbothioamide

InChI

InChI=1S/C8H10N2S/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11)

InChI Key

UUAULUFCCGUNRN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.